2-(alpha-D-Mannopyranosyl)-L-tryptophan
Overview
Description
Alpha-C-Mannosyltryptophan is a naturally occurring C-glycosylamino acid. It is a post-translational modification of tryptophan found in some biologically important glycoproteins. This compound is significant due to its unique structure, where a mannose sugar is linked to the indole ring of tryptophan via a carbon-carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of alpha-C-Mannosyltryptophan can be achieved from commercially available alpha-methyl-D-mannoside in ten steps. Key steps include the C-glycosidation of a mannose derivative with a stannylacetylene, Castro indole synthesis, and Sc(ClO4)3-promoted coupling with L-serine-derived aziridine carboxylate . Another method involves palladium-catalyzed C-H glycosylation, which generates the C2-alpha-mannopyranose-tryptophan unit in a highly efficient and stereoselective fashion .
Industrial Production Methods
While specific industrial production methods for alpha-C-Mannosyltryptophan are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Alpha-C-Mannosyltryptophan undergoes various chemical reactions, including glycosidation, indole synthesis, and coupling reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis of alpha-C-Mannosyltryptophan include stannylacetylene, Sc(ClO4)3, and palladium catalysts. Reaction conditions often involve specific temperatures and solvents to ensure high yield and stereoselectivity .
Major Products Formed
The major product formed from these reactions is alpha-C-Mannosyltryptophan itself, along with its glucose and galactose analogues .
Scientific Research Applications
Alpha-C-Mannosyltryptophan has several scientific research applications:
Mechanism of Action
Alpha-C-Mannosyltryptophan exerts its effects through its unique structure, where the mannose sugar is linked to the indole ring of tryptophan. This modification affects the protein’s function and stability. The molecular targets and pathways involved include various glycoproteins and their associated signaling pathways .
Comparison with Similar Compounds
Alpha-C-Mannosyltryptophan is unique due to its specific C-glycosylation of tryptophan. Similar compounds include its glucose and galactose analogues, which have similar structures but different sugar moieties . These analogues are used to study the effects of different sugars on protein function and stability.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)/t9-,11+,13+,14-,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXSBHKDEPPWIX-RAYCSJGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180509-18-6 | |
Record name | Tryptophan 2-C-mannoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240296 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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